![molecular formula C23H21N3O2 B253109 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B253109.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPB is a benzamide derivative that has been found to exhibit potent and selective inhibitory effects on protein tyrosine phosphatases (PTPs), making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide exerts its pharmacological effects by selectively inhibiting the activity of PTPs. PTPs are enzymes that play a critical role in regulating cellular signaling pathways by dephosphorylating tyrosine residues on various signaling molecules. By inhibiting PTP activity, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide can modulate cellular signaling pathways and exert a variety of physiological effects.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide has been found to exhibit a variety of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory effects, and neuroprotective effects. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide has also been shown to modulate the immune system by inhibiting the activity of T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide is its potent and selective inhibitory effects on PTPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide. One area of interest is in the development of new drugs for the treatment of cancer. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide has shown promising results in preclinical studies as an anti-tumor agent, and further research is needed to determine its efficacy in clinical trials. Another area of interest is in the development of new drugs for the treatment of inflammatory diseases and neurodegenerative disorders. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the development of new drugs for these conditions. Finally, further research is needed to better understand the mechanisms underlying the pharmacological effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide and to identify new targets for drug development.
Méthodes De Synthèse
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. The resulting compound is then reacted with 4-(1H-benzimidazol-2-yl)aniline in the presence of a base to yield the final product, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide.
Applications De Recherche Scientifique
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide has been found to exhibit potent anti-tumor activity by inhibiting the activity of PTPs, which are known to play a critical role in the development and progression of cancer.
Propriétés
Nom du produit |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide |
|---|---|
Formule moléculaire |
C23H21N3O2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H21N3O2/c1-2-15-28-19-13-9-17(10-14-19)23(27)24-18-11-7-16(8-12-18)22-25-20-5-3-4-6-21(20)26-22/h3-14H,2,15H2,1H3,(H,24,27)(H,25,26) |
Clé InChI |
WKRYMZUUQVYKSH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



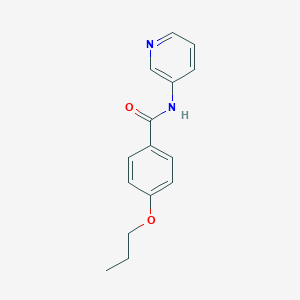
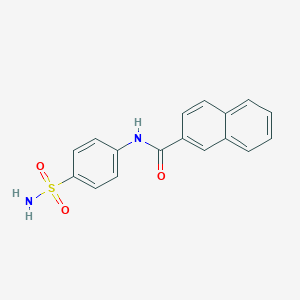
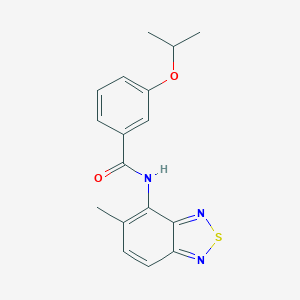
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B253032.png)
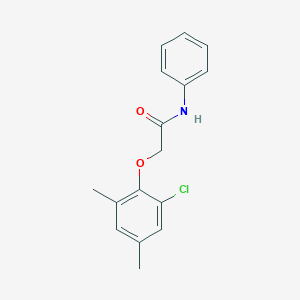
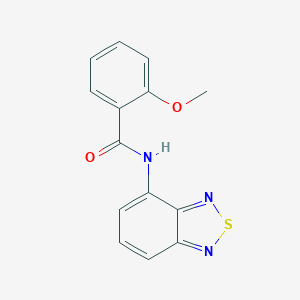
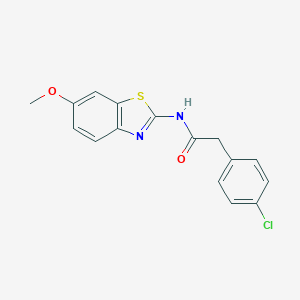
![Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B253037.png)
![4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B253039.png)
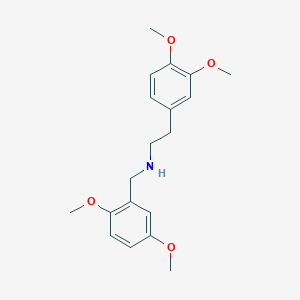
![N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253041.png)
![N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253046.png)
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B253048.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B253051.png)